Cyclizine-d4 Hydrochloride

Beschreibung

BenchChem offers high-quality Cyclizine-d4 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclizine-d4 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

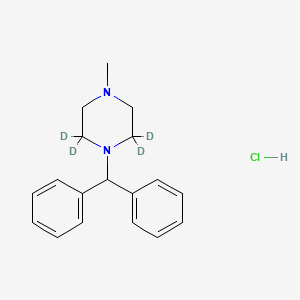

1-benzhydryl-2,2,6,6-tetradeuterio-4-methylpiperazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2.ClH/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18H,12-15H2,1H3;1H/i14D2,15D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPBEPCQTDRZSE-AKJKYJKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CN(CC(N1C(C2=CC=CC=C2)C3=CC=CC=C3)([2H])[2H])C)[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclizine-d4 Hydrochloride: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Cyclizine-d4 Hydrochloride, a deuterated analog of the antihistamine and antiemetic drug, Cyclizine. This document delves into its chemical structure, physicochemical properties, synthesis, and, most importantly, its critical role as an internal standard in bioanalytical studies. The information presented herein is intended to support research and development activities by providing a detailed understanding of this stable isotope-labeled compound.

Chemical Identity and Structure

Cyclizine-d4 Hydrochloride is the deuterated form of Cyclizine Hydrochloride, a piperazine derivative. The incorporation of four deuterium atoms into the molecule provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of cyclizine in biological matrices.

The systematic IUPAC name for Cyclizine-d4 Hydrochloride is 1-(diphenylmethyl)-4-(methyl-d3)-piperazine-2,2,3,3,5,5,6,6-d4 hydrochloride. However, the most commonly available form and the focus of this guide is 1-(Diphenylmethyl)-4-methylpiperazine-d4 Hydrochloride , where the deuterium atoms are located on the piperazine ring.

Chemical Structure:

Caption: Chemical structure of 1-(Diphenylmethyl)-4-methylpiperazine-d4 Hydrochloride.

Molecular Formula: C₁₈H₁₉D₄ClN₂[1][2]

CAS Number: 1246814-82-3[1][2]

Molecular Weight: 306.87 g/mol [1]

Physicochemical Properties

The physicochemical properties of Cyclizine-d4 Hydrochloride are expected to be very similar to its non-deuterated counterpart. The primary difference lies in the increased mass due to the deuterium atoms, which has a negligible effect on most bulk properties but is critical for its use in mass spectrometry.

| Property | Value | Source |

| Appearance | White crystalline powder | [3] |

| Melting Point | >260°C (decomposes) for Cyclizine HCl | [4] |

| Solubility | Slightly soluble in water and ethanol. Soluble in DMSO and methanol (with heating). | [3][4][5] |

| pKa | Not available for deuterated form. | |

| LogP | 3.38 for Cyclizine HCl | [5] |

Synthesis of Cyclizine-d4 Hydrochloride

The synthesis of Cyclizine-d4 Hydrochloride involves the preparation of a deuterated piperazine precursor followed by its reaction with a benzhydryl moiety. While specific, detailed protocols for the commercial synthesis of Cyclizine-d4 Hydrochloride are proprietary, a plausible synthetic route can be constructed based on established chemical principles.

A common strategy for introducing deuterium into a piperazine ring involves catalytic deuteration of piperazine using deuterium gas (D₂) over a transition metal catalyst such as palladium or platinum under controlled temperature and pressure.[6] Alternatively, a multi-step process starting from diethanolamine can be employed, where a crucial cyclization step using deuterated ammonia introduces the deuterium atoms.[6]

Once the deuterated piperazine-d4 is obtained, it can be reacted with benzhydryl chloride to yield the Cyclizine-d4 base. The final step involves the formation of the hydrochloride salt.

Illustrative Synthetic Workflow:

Caption: Plausible synthetic workflow for Cyclizine-d4 Hydrochloride.

Analytical Methodology: The Role of Cyclizine-d4 Hydrochloride as an Internal Standard

The primary and most critical application of Cyclizine-d4 Hydrochloride is as an internal standard (IS) in the quantitative analysis of cyclizine in biological samples, such as plasma, serum, and urine.[6] The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical mass spectrometry, as it compensates for variations in sample preparation, instrument response, and matrix effects.

Rationale for Using a Stable Isotope-Labeled Internal Standard

An ideal internal standard should have physicochemical properties as close as possible to the analyte of interest. Cyclizine-d4 Hydrochloride fulfills this requirement as it co-elutes with cyclizine during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer's ion source. The key difference is its higher mass, allowing for its distinct detection from the unlabeled analyte.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the technique of choice for the sensitive and selective quantification of drugs and their metabolites in complex biological matrices.[7][8] A typical bioanalytical method using Cyclizine-d4 Hydrochloride as an internal standard involves the following steps:

Experimental Protocol: Quantification of Cyclizine in Human Plasma

-

Sample Preparation:

-

To 100 µL of human plasma, add 10 µL of a working solution of Cyclizine-d4 Hydrochloride (the internal standard) in a suitable solvent (e.g., methanol).

-

Vortex briefly to mix.

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase.

-

-

Chromatographic Separation (LC):

-

Column: A C18 reversed-phase column is commonly used (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL of the reconstituted sample is injected onto the column.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both cyclizine and Cyclizine-d4.

-

Mass Spectrometric Parameters:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Cyclizine | 267.2 | 167.2 | Optimized for instrument |

| Cyclizine-d4 | 271.2 | 167.2 | Optimized for instrument |

Note: The precursor ion for Cyclizine-d4 is +4 Da higher than that of cyclizine, reflecting the four deuterium atoms. The product ion is often the same, as the fragmentation may occur in a part of the molecule that does not contain the deuterium labels.

Data Analysis Workflow:

Caption: Data analysis workflow for LC-MS/MS quantification.

Method Validation

Any bioanalytical method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[9] Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

-

Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Applications in Research and Drug Development

The primary application of Cyclizine-d4 Hydrochloride is in pharmacokinetic (PK) studies of cyclizine. These studies are essential in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.

-

Bioavailability and Bioequivalence Studies: To compare the rate and extent of absorption of different formulations of cyclizine.

-

Drug-Drug Interaction Studies: To investigate the effect of co-administered drugs on the pharmacokinetics of cyclizine.

-

Metabolism Studies: To identify and quantify the metabolites of cyclizine. The major metabolite of cyclizine is norcyclizine (the N-demethylated product).[10]

-

Therapeutic Drug Monitoring: In some clinical settings, monitoring the plasma concentration of cyclizine may be necessary to optimize therapy and avoid toxicity.

Conclusion

Cyclizine-d4 Hydrochloride is an indispensable tool for researchers and scientists in the field of drug development and bioanalysis. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the accuracy and reliability of quantitative data for cyclizine in biological matrices. This in-depth technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, serving as a valuable resource for the scientific community. The robust analytical methodologies enabled by Cyclizine-d4 Hydrochloride are critical for advancing our understanding of the pharmacokinetics of cyclizine and for the development of safe and effective therapeutic regimens.

References

-

PubChem. (n.d.). Cyclizine. National Center for Biotechnology Information. Retrieved from [Link]

-

JIGS Chemical Limited. (n.d.). Cyclizine Hydrochloride. Retrieved from [Link]

-

TradeIndia. (n.d.). Cyclizine Hydrochloride High Quality at Best Price, Supplier in Mumbai. Retrieved from [Link]

-

Pharmacopoeia. (2020, April 23). Safety data sheet. Retrieved from [Link]

- Chang, S., Lee, J., & Hong, S. (2018). Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C H Bonds of Drug Molecules. Journal of the American Chemical Society, 140(42), 13837–13841.

- Gant, T. G. (2008). Deuterated piperazine derivatives as anti-anginal compounds.

- Apotex Inc. (2018). An improved process for the preparation of an antihistamine agent.

- Dutta, J., Ghosh, S., & De Sarkar, S. (2026). Synthetic applications Synthesis of piperazine-d8-containing...

- Loh, Y. Y., McNamara, L. E., & MacMillan, D. W. C. (2017). Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. Science, 358(6367), 1182–1187.

- Walker, R. B. (1991). HPLC ANALYSIS AND PHARMACOKINETICS OF CYCLIZINE. CORE.

- Mohammadi, A., Kanfer, I., Sewram, V., & Walker, R. B. (2005). An LC-MS-MS method for the determination of cyclizine in human serum.

- Mohammadi, A., Kanfer, I., & Walker, R. B. (2005). An LC-MS-MS method for the determination of cyclizine in human serum.

- ResearchGate. (2025). DEVELOPMENT AND EVALUATION OF CYCLIZINE HYDROCHLORIDE NANOCRYSTALS FOR INTRANASAL DRUG DELIVERY.

-

Pharmaffiliates. (n.d.). CAS No : 1246814-82-3| Chemical Name : Cyclizine-d4 Hydrochloride. Retrieved from [Link]

- International Journal of Pharmaceutical Sciences. (2026).

- InTech. (2016).

- Al-Majed, A. A. (2012). Extractive spectrophotometric assay of cyclizine in a pharmaceutical formulation and biological fluids. Saudi Pharmaceutical Journal, 20(4), 329–335.

- Vella-Brincat, J., Begg, E. J., Jensen, B. P., Chin, P. K. L., Roberts, R. L., Fairhall, M., Macleod, S. A. D., & Reid, K. (2011). Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS).

- European Medicines Agency. (2023, December 14). ICH Q2(R2)

Sources

- 1. Cyclizine-d4 Hydrochloride | CAS 1246814-82-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Cyclizine | 82-92-8 [chemicalbook.com]

- 4. Cyclizine Hydrochloride High Quality at Best Price, Supplier in Mumbai [nacchemical.com]

- 5. pharmacopoeia.com [pharmacopoeia.com]

- 6. tert-Butyl piperazine-1-carboxylate-2,2,3,3,5,5,6,6-d8 | 1126621-86-0 | Benchchem [benchchem.com]

- 7. An LC-MS-MS method for the determination of cyclizine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Research Portal [ourarchive.otago.ac.nz]

- 9. ema.europa.eu [ema.europa.eu]

- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Technical Whitepaper: Cyclizine-d4 HCl in Bioanalytical Applications

Executive Summary & Molecular Identity

Cyclizine-d4 Hydrochloride is the stable deuterated isotope of Cyclizine, a piperazine-derivative antihistamine. In high-precision bioanalysis, particularly LC-MS/MS, it serves as the critical Internal Standard (IS).[1] Its physicochemical properties mirror the non-deuterated analyte, ensuring that variances in extraction recovery, ionization efficiency, and matrix effects are normalized during quantification.

The following data constitutes the definitive physicochemical profile for Cyclizine-d4 Hydrochloride , specifically the piperazine-labeled isotopologue typically used in regulated bioanalysis.

Table 1: Physicochemical Constants

| Parameter | Specification | Notes |

| Chemical Name | Cyclizine-d4 Hydrochloride | 1-(Diphenylmethyl)-4-methylpiperazine-d4 HCl |

| CAS Number | 1246814-82-3 | Specific to the d4-HCl salt form |

| Molecular Formula | Includes the HCl counterion | |

| Molecular Weight | 306.87 g/mol | Free base MW is approx.[2][3][4] 270.41 g/mol |

| Isotopic Purity | Critical to prevent contribution to M+0 channel | |

| Solubility | Methanol, Water, DMSO | High solubility in polar protic solvents |

| Appearance | White to off-white solid | Hygroscopic; store desiccated |

Structural Integrity & Isotopic Architecture

The "d4" designation refers to the substitution of four hydrogen atoms with deuterium (

Why the Piperazine Ring?

-

Metabolic Stability: Placing deuterium on the piperazine ring avoids the primary metabolic soft spots (N-demethylation sites). If the label were on the N-methyl group, metabolic N-demethylation (forming Norcyclizine) would result in the loss of the isotopic tag, rendering the IS useless for tracking the parent molecule in complex matrices.

-

Fragmentation Logic: In MS/MS, the piperazine ring often fragments intact or loses the benzhydryl group. A label on the piperazine ring ensures the mass shift is retained in specific product ions or lost predictably, allowing for clean MRM (Multiple Reaction Monitoring) transitions.

Bioanalytical Application: LC-MS/MS Protocol

The following protocol outlines a validated workflow for quantifying Cyclizine in human plasma using Cyclizine-d4 HCl as the internal standard. This method utilizes Protein Precipitation (PPT) for high throughput, though Liquid-Liquid Extraction (LLE) can be used for higher sensitivity.

The Isotope Dilution Workflow[1]

Figure 1: Validated LC-MS/MS sample preparation workflow ensuring matrix effect compensation via Deuterated Internal Standard.

Mass Spectrometry Parameters (MRM)[6][7]

The mass shift of +4 Da allows for the separation of the IS from the analyte's isotope envelope. Note that the major fragment ion for Cyclizine is often the Diphenylmethyl cation (m/z 167.1) . Since the d4 label is on the piperazine ring, this fragment does not carry the label. Therefore, both analyte and IS produce the same product ion, but are distinguished by their precursor masses.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |

| Cyclizine | 267.2 | 167.1 | 25 | 100 |

| Cyclizine-d4 | 271.2 | 167.1 | 25 | 100 |

Note: The transition 271.2 -> 167.1 represents the loss of the d4-labeled methylpiperazine ring.

Chromatographic Conditions

-

Column: Phenomenex Luna C18 or Waters XBridge C18 (

mm, 3.5 µm). -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol (or Acetonitrile).

-

Gradient: 10% B to 90% B over 3 minutes.

-

Flow Rate: 0.4 mL/min.

Pharmacological Context: H1 Receptor Antagonism[8][9]

Understanding the biological target is essential for interpreting PK/PD data. Cyclizine acts as an inverse agonist at the Histamine H1 receptor.

Figure 2: Mechanism of Action. Cyclizine competes with Histamine for the H1 receptor, preventing the Gq-mediated calcium cascade that leads to emetic and allergic responses.

Handling & Stability

-

Storage:

is recommended for long-term storage of the solid powder. -

Solution Stability: Stock solutions (1 mg/mL in Methanol) are stable for at least 6 months at

. -

Light Sensitivity: Cyclizine derivatives are light-sensitive.[5][6] Use amber glassware for all stock and working solutions to prevent photo-degradation.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6726, Cyclizine. Retrieved from [Link]

-

Mohammadi, A., et al. (2005). "An LC-MS-MS method for the determination of cyclizine in human serum."[7][8] Journal of Chromatography B, 824(1-2), 148-152.[7] Retrieved from [Link]

-

Simons, F. E., & Simons, K. J. (2011). "Histamine and H1-antihistamines: celebrating a century of progress."[9] Journal of Allergy and Clinical Immunology. Retrieved from [Link]

Sources

- 1. biopharmaservices.com [biopharmaservices.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Cyclizine-d4 Hydrochloride | CAS 1246814-82-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. scbt.com [scbt.com]

- 5. Cyclizine [drugfuture.com]

- 6. Cyclizine | C18H22N2 | CID 6726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. An LC-MS-MS method for the determination of cyclizine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. SMPDB [smpdb.ca]

CAS number for Cyclizine-d4 Hydrochloride reference standard

Executive Summary & Core Identity

Cyclizine-d4 Hydrochloride is the deuterated salt form of Cyclizine, a piperazine-derivative antihistamine. It serves as the critical Internal Standard (IS) for the quantification of Cyclizine in biological matrices (plasma, urine) via Isotope Dilution Mass Spectrometry (IDMS).

By incorporating four deuterium atoms (

Physicochemical Identity Table

| Parameter | Specification |

| Chemical Name | 1-(Diphenylmethyl)-4-methylpiperazine-2,2,6,6-d4 Hydrochloride |

| CAS Number (Salt) | 1246814-82-3 |

| CAS Number (Free Base) | 1170155-88-0 |

| Unlabeled Parent CAS | 303-25-3 (HCl Salt) / 82-92-8 (Free Base) |

| Molecular Formula | |

| Molecular Weight | 306.87 g/mol (Salt) / 270.41 g/mol (Free Base) |

| Isotopic Purity | |

| Solubility | Methanol, Water, DMSO |

| Appearance | White to Off-White Solid |

Application Logic: The Role of Deuterium in LC-MS/MS

Why Cyclizine-d4? (Mechanistic Insight)

In quantitative bioanalysis, external calibration often fails to account for matrix effects —the suppression or enhancement of ionization caused by co-eluting phospholipids or salts in plasma.

Cyclizine-d4 is designed to be a Surrogate Analyte . Because the deuterium substitution occurs on the piperazine ring (positions 2 and 6), the

-

Co-elution: The IS elutes at the exact same retention time as the analyte.

-

Identical Ionization: The IS experiences the exact same matrix suppression/enhancement environment at the electrospray source.

-

Mass Differentiation: The mass spectrometer resolves the IS (

271) from the analyte (

Mass Spectrometry Transitions

The fragmentation pattern of Cyclizine involves the cleavage of the piperazine ring from the benzhydryl group.

| Compound | Precursor Ion ( | Product Ion (Quantifier) | Loss Fragment |

| Cyclizine | 267.2 | 167.1 | Methylpiperazine |

| Cyclizine-d4 | 271.2 | 167.1 | Methylpiperazine-d4 |

Note: Since the deuterium atoms are located on the piperazine ring, they are lost during the primary fragmentation event. Consequently, both the analyte and the IS produce the same product ion (167.1). This is acceptable, provided the precursor ions are completely resolved.

Experimental Protocol: Preparation & Workflow

Standard Preparation (Self-Validating System)

Objective: Create a stable stock solution that minimizes isotopic exchange.

-

Primary Stock (1.0 mg/mL):

-

Weigh 1.0 mg of Cyclizine-d4 HCl.

-

Dissolve in 1.0 mL of Methanol (LC-MS Grade) . Do not use water for long-term storage to prevent potential bacterial growth or hydrolysis over extended periods.

-

Store at -20°C. Stability: >12 months.

-

-

Working Internal Standard (WIS):

-

Dilute Primary Stock to 500 ng/mL in 50:50 Methanol:Water.

-

Validation Step: Inject this solution alone to ensure no interference at the analyte channel (

267). Signal should be < 20% of the Lower Limit of Quantification (LLOQ).

-

Sample Extraction Workflow (LLE Method)

This protocol uses Liquid-Liquid Extraction (LLE) for maximum cleanliness, reducing phospholipid buildup on the column.

-

Spiking: Aliquot 200

L of plasma into a glass tube. Add 20 -

Alkalinization: Add 100

L of 0.1 M NaOH or Ammonium Hydroxide (pH > 10). Cyclizine is a base; high pH ensures it is uncharged and extractable. -

Extraction: Add 2.0 mL of MTBE (Methyl tert-butyl ether) or Dichloromethane.

-

Agitation: Shake/tumble for 10 minutes. Centrifuge at 4000 rpm for 5 minutes.

-

Reconstitution: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under

at 40°C. Reconstitute in 200

Visualized Workflow (Graphviz)

The following diagram illustrates the validated LC-MS/MS decision tree for Cyclizine analysis.

Figure 1: Step-by-step LC-MS/MS workflow for Cyclizine quantification using Cyclizine-d4 as the internal standard.

References

-

LGC Standards. Cyclizine-d4 Hydrochloride Reference Standard (CAS 1246814-82-3). Accessed October 2023.

-

Santa Cruz Biotechnology. Cyclizine-d4 Hydrochloride Product Data. Accessed October 2023. [1]

-

PubChem. Cyclizine (Compound Summary). National Library of Medicine.

-

Mohammadi, A., et al. (2005).[2] "An LC-MS-MS method for the determination of cyclizine in human serum." Journal of Chromatography B.

Sources

Technical Guide: Cyclizine-d4 Hydrochloride & Metabolic Pathway Markers

This guide details the technical application of Cyclizine-d4 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS) for the bioanalysis of Cyclizine and the mapping of its primary metabolic marker, Norcyclizine .

Executive Summary

Cyclizine-d4 Hydrochloride (CAS: 1246814-82-3) is the deuterated analog of the piperazine-derivative antihistamine Cyclizine.[1] In drug development and clinical toxicology, it serves as the critical reference standard for quantifying Cyclizine in biological matrices.

Its primary utility lies in the accurate assessment of the Cyclizine Metabolic Pathway , specifically the N-demethylation conversion to Norcyclizine mediated by CYP2D6 . Because Cyclizine metabolism exhibits genetic polymorphism (Poor vs. Extensive Metabolizers), the precise quantification of the Parent/Metabolite ratio using a deuterated standard is essential for establishing safety profiles and pharmacokinetic (PK) linearity.

Chemical Profile & Isotopic Logic

Structural Integrity

The reliability of Cyclizine-d4 as an Internal Standard (IS) relies on the position of the deuterium labels.

-

Chemical Name: 1-(Diphenylmethyl)-4-(methyl-d3)-piperazine hydrochloride (or similar variants depending on synthesis; commonly ring-deuterated).

-

Standard Configuration: Most commercial Cyclizine-d4 standards (e.g., CAS 1246814-82-3) feature the deuterium label on the piperazine ring .

-

Mechanistic Implication:

-

Precursor Shift: The addition of 4 deuteriums shifts the precursor mass by +4 Da (

). -

Fragmentation: The primary MS/MS fragment for Cyclizine is the benzhydryl cation (m/z 167.1) . Since the benzhydryl group is typically unlabeled in these standards, the product ion remains at m/z 167.1, identical to the unlabeled drug. This specific transition (

) is a hallmark of the method.

-

Stability Markers

-

Isotope Effect: Deuterium on the piperazine ring is metabolically stable and does not undergo exchange in aqueous mobile phases, ensuring the IS retention time tracks the analyte perfectly without "scrambling."

-

Storage: Store neat substance at -20°C; solutions in Methanol are stable for >6 months at -80°C.

The Metabolic Pathway: Markers & Mechanisms

The quantification of Cyclizine is inextricably linked to its metabolic fate. The primary metabolic marker is Norcyclizine .[2][3]

Pathway Diagram

The following diagram illustrates the CYP2D6-mediated N-demethylation pathway.

Figure 1: The primary metabolic pathway of Cyclizine. The N-demethylation to Norcyclizine is the rate-limiting step, heavily influenced by CYP2D6 genotype.

The Metabolic Ratio (MR)

The Cyclizine/Norcyclizine ratio is the definitive marker for CYP2D6 phenotype status.

-

Extensive Metabolizers (EM): Rapid conversion; lower Cyclizine/Norcyclizine ratio.

-

Poor Metabolizers (PM): Slow conversion; accumulation of Cyclizine; High Cyclizine/Norcyclizine ratio.

-

Application: In clinical trials, Cyclizine-d4 is spiked into plasma to normalize the quantification of Cyclizine, allowing accurate calculation of this ratio.

Analytical Protocol: LC-MS/MS Workflow

This protocol describes a validated method for quantifying Cyclizine and Norcyclizine using Cyclizine-d4 HCl as the Internal Standard.

Mass Spectrometry Parameters (MRM)

The transitions are selected to maximize sensitivity while avoiding crosstalk.

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Dwell Time (ms) |

| Cyclizine | 267.2 | 167.1 (Benzhydryl) | 25 | 100 |

| Norcyclizine | 253.2 | 167.1 (Benzhydryl) | 28 | 100 |

| Cyclizine-d4 (IS) | 271.2 | 167.1 (Benzhydryl) | 25 | 100 |

Note: The common product ion (167.1) requires chromatographic separation or high mass resolution to prevent interference, although the precursor masses differ significantly.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Kinetex C18, 50 x 2.1 mm, 2.6 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0.0 min: 10% B

-

0.5 min: 10% B

-

3.0 min: 90% B

-

4.0 min: 90% B

-

4.1 min: 10% B (Re-equilibration)

-

Sample Preparation (Protein Precipitation)

This method is preferred for high-throughput PK studies.

-

Aliquot: Transfer 50 µL of human plasma into a 96-well plate.

-

IS Spike: Add 20 µL of Cyclizine-d4 Working Solution (500 ng/mL in MeOH).

-

Precipitation: Add 200 µL of ice-cold Acetonitrile.

-

Agitation: Vortex for 2 minutes at 1500 rpm.

-

Separation: Centrifuge at 4000 x g for 10 minutes at 4°C.

-

Transfer: Inject 2-5 µL of the supernatant directly into the LC-MS/MS.

Workflow Diagram

Figure 2: Step-by-step bioanalytical workflow for Cyclizine quantification.

Data Interpretation & Validation

Linearity and Calibration

-

Construct a calibration curve plotting the Peak Area Ratio (Cyclizine / Cyclizine-d4) against the nominal concentration.

-

Weighting:

weighting is recommended to improve accuracy at the Lower Limit of Quantification (LLOQ). -

Acceptance Criteria: Correlation coefficient (

) should be

Handling Metabolite Cross-Interference

While Cyclizine-d4 is the IS for the parent, it does not correct for Norcyclizine matrix effects directly.

-

Recommendation: If precise Norcyclizine quantification is required, use a separate calibration curve for Norcyclizine.

-

IS Usage: In the absence of Norcyclizine-d4, Cyclizine-d4 can be used as the IS for Norcyclizine, provided the relative retention times are stable and matrix effects are validated (though this is less ideal than a matched IS).

Troubleshooting

-

Signal Suppression: If the Cyclizine-d4 signal drops in patient samples compared to standards, check for phospholipid buildup on the column.

-

Retention Time Shift: Cyclizine is a basic amine (

). Ensure mobile phase pH is controlled (acidic pH keeps it protonated and improves peak shape on C18).

References

-

Vella-Brincat, J. W., et al. (2012). "The pharmacokinetics and pharmacogenetics of the antiemetic cyclizine in palliative care patients." Journal of Pain and Symptom Management.

-

Mohammadi, A., et al. (2005).[4] "An LC-MS-MS method for the determination of cyclizine in human serum." Journal of Chromatography B.

-

Jensen, B. P., et al. (2011). "Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS)." Journal of Chromatography B.

-

PubChem. (n.d.). "Cyclizine Compound Summary." National Library of Medicine.

-

Santa Cruz Biotechnology. (n.d.). "Cyclizine-d4 Hydrochloride Product Data." SCBT. [5]

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Research Portal [ourarchive.otago.ac.nz]

- 4. An LC-MS-MS method for the determination of cyclizine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclizine-d4 Hydrochloride | CAS 1246814-82-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

Methodological & Application

Quantitative Bioanalysis of Cyclizine-d4 Hydrochloride using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and highly selective method for the quantification of Cyclizine-d4 Hydrochloride in a biological matrix, serving as a stable isotope-labeled internal standard (SIL-IS) for cyclizine bioanalysis. The protocol leverages the precision of isotope dilution mass spectrometry (IDMS) coupled with a streamlined protein precipitation sample preparation and a rapid chromatographic separation. Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer ensures exceptional sensitivity and specificity. Detailed methodologies for sample preparation, liquid chromatography, and mass spectrometry are provided, including optimized MRM transitions and source parameters. This guide is intended for researchers in pharmaceutical development, clinical pharmacology, and toxicology requiring a reliable and validated assay for cyclizine quantification.

Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard

Cyclizine is a piperazine-derivative antihistamine used for the prevention and treatment of nausea and vomiting.[1][2] Accurate quantification of cyclizine in biological matrices like plasma or serum is critical for pharmacokinetic, bioequivalence, and toxicological studies.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive technique for such analyses due to its inherent sensitivity and specificity.[4]

The cornerstone of a robust quantitative LC-MS/MS assay is the internal standard. While structurally similar analogs can be used, a stable isotope-labeled internal standard (SIL-IS), such as Cyclizine-d4, is universally recognized as the gold standard.[5][6] A SIL-IS is chemically identical to the analyte, ensuring it co-elutes chromatographically and exhibits the same behavior during sample extraction and ionization.[7] This perfect mimicry allows it to compensate for variations in sample recovery, matrix effects (ion suppression or enhancement), and instrument response, a principle known as isotope dilution mass spectrometry.[8] The use of Cyclizine-d4 ensures the highest possible degree of accuracy and precision, which is indispensable for regulatory-compliant drug development and clinical research.[9]

This document provides a comprehensive protocol for developing and implementing an MRM-based LC-MS/MS method for the quantification of Cyclizine-d4, which is essential for its role as an internal standard for unlabeled cyclizine.

Experimental Methodology

Materials and Reagents

-

Analytes: Cyclizine Hydrochloride (Reference Standard), Cyclizine-d4 Hydrochloride (Internal Standard)

-

Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS Grade)

-

Biological Matrix: Drug-free human plasma (K2-EDTA)

-

Equipment: Analytical balance, volumetric flasks, precision pipettes, vortex mixer, micro-centrifuge

-

LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a UHPLC system.

Preparation of Standard Solutions

Causality in solution preparation is key; starting with accurate, non-degraded stock solutions prevents systemic errors throughout the entire assay. All solutions should be stored at 2-8°C and protected from light when not in use.

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Cyclizine Hydrochloride and Cyclizine-d4 Hydrochloride into separate 10 mL volumetric flasks.

-

Dissolve and bring to volume with methanol. This solvent is chosen for its high solubilizing power for these compounds.

-

-

Working Standard Solutions:

-

Prepare a series of intermediate stock solutions by serially diluting the primary stocks in 50:50 acetonitrile:water.

-

From these, prepare the calibration curve standards and quality control (QC) samples by spiking the appropriate working solutions into the drug-free biological matrix.

-

-

Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

-

Prepare a working solution of Cyclizine-d4 in acetonitrile. This solution will be used as the protein precipitation agent, ensuring the IS is added at the earliest, most critical step of sample preparation.[8]

-

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is selected for its simplicity, high throughput, and effectiveness in removing the majority of plasma proteins, which can interfere with the analysis and foul the LC-MS system. Acetonitrile is a highly efficient precipitating agent.

-

Aliquot Sample: Transfer 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add Internal Standard: Add 300 µL of the IS Working Solution (100 ng/mL Cyclizine-d4 in acetonitrile) to each tube. The 3:1 ratio of organic solvent to plasma ensures complete protein precipitation.

-

Vortex: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and complete protein denaturation.

-

Centrifuge: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C. This step pellets the precipitated proteins into a tight plug.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS System and Conditions

The following conditions are a robust starting point and should be optimized for the specific instrumentation in use. A reversed-phase C18 column is chosen for its excellent retention and separation of moderately hydrophobic compounds like cyclizine.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Recommended Value |

| Column | C18 Reversed-Phase, e.g., 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 10 |

| 0.5 | 10 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 10 |

| 5.0 | 10 |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Recommended Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| IonSpray Voltage | +5500 V |

| Source Temperature | 500°C |

| Gas 1 (Nebulizer) | 50 psi |

| Gas 2 (Heater) | 50 psi |

| Curtain Gas | 35 psi |

| Dwell Time | 100 ms |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Method Development: The Core of Specificity

The development of a robust MRM method is a systematic process to maximize the signal of the target analyte while minimizing chemical noise.[4][10]

Precursor Ion Selection

In positive mode ESI, molecules readily accept a proton to form the protonated molecule, [M+H]⁺. This ion is selected in the first quadrupole (Q1).

-

Cyclizine (C₁₈H₂₂N₂): Molecular Weight ≈ 266.38 Da. The [M+H]⁺ precursor ion is m/z 267.2 .[11][12]

-

Cyclizine-d4 (C₁₈H₁₈D₄N₂): With four deuterium atoms replacing hydrogen, the molecular weight increases by approximately 4.02 Da. The [M+H]⁺ precursor ion is therefore m/z 271.2 .

Product Ion Selection & Fragmentation

After isolation in Q1, the precursor ion is fragmented in the collision cell (Q2). The resulting product ions are then filtered by the third quadrupole (Q3). The primary fragmentation of cyclizine involves the cleavage of the bond between the piperazine ring and the diphenylmethyl group.

-

For Cyclizine (m/z 267.2): The major product ion is the stable diphenylmethyl cation at m/z 167.2 .[11][12]

-

For Cyclizine-d4 (m/z 271.2): Assuming the deuterium labels are on one of the phenyl rings, the resulting deuterated diphenylmethyl cation will have a mass shift of +4 Da, yielding a product ion of m/z 171.2 .

For method validation and to ensure unequivocal identification, a secondary, less intense "qualifier" transition is monitored alongside the primary "quantifier" transition.

Optimized MRM Transitions

Collision Energy (CE) and Declustering Potential (DP) must be empirically optimized for each transition to achieve maximum signal intensity. The values below serve as a validated starting point.

Table 3: Optimized MRM Transitions for Cyclizine and Cyclizine-d4

| Compound | Transition Type | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Declustering Potential (V) |

| Cyclizine | Quantifier | 267.2 | 167.2 | 35 | 80 |

| Qualifier | 267.2 | 152.1 | 45 | 80 | |

| Cyclizine-d4 | Quantifier (IS) | 271.2 | 171.2 | 35 | 80 |

| Qualifier (IS) | 271.2 | 156.1 | 45 | 80 |

Bioanalytical Workflow Visualization

Caption: Bioanalytical workflow from sample preparation to final quantification.

Method Performance Characteristics (Representative Data)

A validated method must demonstrate acceptable performance for linearity, accuracy, and precision according to regulatory guidelines.[13] The data presented below are representative of a successfully validated assay.

Table 4: Calibration Curve Linearity

| Parameter | Result |

| Linear Range | 2.0 - 200 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coeff. (r²) | > 0.996 |

| LLOQ Accuracy/Precision | Within ± 20% |

Table 5: Intra- and Inter-Day Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%Bias) |

| LQC | 6.0 | < 10% | ± 8% | < 12% | ± 10% |

| MQC | 80.0 | < 8% | ± 5% | < 10% | ± 8% |

| HQC | 160.0 | < 8% | ± 5% | < 10% | ± 8% |

| Acceptance Criteria: Precision (%RSD) ≤ 15%, Accuracy (%Bias) within ± 15%[11][12] |

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of Cyclizine-d4 Hydrochloride, designed for its use as an internal standard in bioanalytical studies. The use of a stable isotope-labeled standard coupled with the specificity of MRM analysis provides the highest level of data integrity. The described protein precipitation and rapid LC gradient allow for high-throughput analysis, making this method ideally suited for demanding research and development environments.

References

-

Mohammadi, A., Kanfer, I., Sewram, V., & Walker, R. B. (2005). An LC-MS-MS method for the determination of cyclizine in human serum. Journal of Chromatography B, 824(1-2), 148-152. [Link]

-

Jensen, B. P., Vella-Brincat, J. W., & Begg, E. J. (2011). Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS). Journal of Chromatography B, 879(9-10), 605-609. [Link]

-

Almalki, A. J. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. AptoChem. [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

-

Ojemaye, M. O., & Petrik, J. (2019). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Emerging Trends in Chemical Engineering, 6(2). [Link]

-

ResearchGate. (n.d.). Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) | Request PDF. [Link]

-

ResearchGate. (2025). An LC-MS-MS method for the determination of cyclizine in human serum. [Link]

-

CORE. (n.d.). HPLC ANALYSIS AND PHARMACOKINETICS OF CYCLIZINE. [Link]

-

Waters. (n.d.). Automated Development of MRM Methods for Bioanalytical Assays. [Link]

-

Attia, K. A., El-Zeiny, M. B., & El-Sherif, Z. A. (2022). Spectrofluorimetric Approach for Quantification of Cyclizine in the Presence of its Toxic Impurities in Human Plasma; in silico Study and ADMET Calculations. PMC. [Link]

-

SlidePlayer. (n.d.). Development of an MRM method. [Link]

-

SlidePlayer. (n.d.). Development of an MRM method. [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Method Development and Validation in Pharmaceuticals. [Link]

-

Addona, T. A., Abbatiello, S. E., Schilling, B., Skates, S. J., Mani, D. R., Bunk, D. M., ... & Carr, S. A. (2009). Development of MRM-based assays for the absolute quantitation of plasma proteins. Nature protocols, 4(5), 634-648. [Link]

-

PharmaCompass.com. (n.d.). Cyclizine | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

Jensen, B. P., Vella-Brincat, J. W., & Begg, E. J. (2011). Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Journal of Chromatography B, 879(9-10), 605-609. [Link]

-

Deranged Physiology. (n.d.). Cyclizine. [Link]

-

ResearchGate. (2021). The Pharmacokinetics and Pharmacogenetics of the Antiemetic Cyclizine in Palliative Care Patients. [Link]

Sources

- 1. An LC-MS-MS method for the determination of cyclizine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. researchgate.net [researchgate.net]

- 4. waters.com [waters.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. benchchem.com [benchchem.com]

- 9. texilajournal.com [texilajournal.com]

- 10. Development of MRM-based assays for the absolute quantitation of plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Research Portal [ourarchive.otago.ac.nz]

- 12. Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. resolvemass.ca [resolvemass.ca]

Optimizing the Bioanalysis of Cyclizine: A Detailed Solid Phase Extraction Protocol Utilizing a Deuterated Internal Standard

Introduction: The Rationale for a Robust SPE Method

Cyclizine is a piperazine derivative widely used for its anti-emetic properties, particularly in the management of nausea and vomiting associated with motion sickness and post-operative recovery.[1][2][3] Accurate quantification of cyclizine in biological matrices like plasma and serum is critical for pharmacokinetic and toxicokinetic studies. However, the inherent complexity of these matrices necessitates a robust sample preparation strategy to remove endogenous interferences such as proteins and phospholipids that can compromise the sensitivity and accuracy of downstream analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5]

This application note presents a detailed Solid Phase Extraction (SPE) protocol for the efficient isolation and concentration of cyclizine from biological fluids. The method leverages a mixed-mode cation exchange sorbent, capitalizing on the basic nature of cyclizine for highly selective retention.[5][6] To ensure the highest degree of accuracy and precision, the protocol incorporates a deuterated internal standard (IS), Cyclizine-d4.[7][8] The near-identical physicochemical properties of the deuterated IS to the target analyte allow for effective normalization of matrix effects and any potential analyte loss during the extraction process, a principle central to Isotope Dilution Mass Spectrometry (IDMS).[7][9]

Method Development: A Mechanistic Approach

The development of this SPE protocol is grounded in the physicochemical properties of cyclizine and the principles of chromatographic separation.

Analyte Characteristics:

| Property | Value | Significance for SPE |

| Chemical Class | Piperazine Derivative[3][10] | Contains basic nitrogen atoms, making it suitable for cation exchange. |

| pKa | 7.7, 2.4[11] | At a pH below its pKa, cyclizine will be protonated (positively charged), enabling strong retention on a cation exchange sorbent. |

| XLogP3 | 3.6[12] | Indicates a degree of hydrophobicity, allowing for a secondary retention mechanism on the polymeric backbone of the SPE sorbent. |

The Role of the Deuterated Internal Standard (d4-Cyclizine):

The use of a stable isotope-labeled internal standard, such as Cyclizine-d4, is considered the gold standard in quantitative bioanalysis.[8][13] By adding a known amount of d4-cyclizine to the sample at the beginning of the workflow, it experiences the same processing conditions as the endogenous cyclizine.[14] Any variability in sample recovery or matrix-induced ion suppression/enhancement in the mass spectrometer will affect both the analyte and the internal standard proportionally.[7][15] This co-eluting, mass-distinguishable analog ensures that the ratio of the analyte signal to the internal standard signal remains constant, leading to highly accurate and reproducible quantification.[16]

Visualizing the Workflow: The SPE Protocol

Caption: Workflow of the mixed-mode SPE protocol for Cyclizine.

Detailed Experimental Protocol

This protocol is designed for the extraction of cyclizine from human plasma or serum and is optimized for subsequent LC-MS/MS analysis.

Materials and Reagents:

-

SPE Cartridges: Mixed-mode polymeric cation exchange sorbent (e.g., Strata-X-C or equivalent), 30 mg/1 mL or 60 mg/3 mL.

-

Cyclizine and d4-Cyclizine Standards: Analytical grade.[17][18]

-

Reagents: Methanol (HPLC grade), Deionized Water, Hydrochloric Acid (HCl), Ammonium Hydroxide (NH4OH), Potassium Dihydrogen Phosphate (KH2PO4), Formic Acid (LC-MS grade).

-

Equipment: SPE manifold, nitrogen evaporator, vortex mixer, centrifuge, analytical balance, volumetric flasks, and pipettes.

Protocol Steps:

-

Preparation of Solutions:

-

Internal Standard Spiking Solution: Prepare a working solution of d4-cyclizine in methanol at a concentration appropriate for the expected analyte concentration range.

-

Equilibration Buffer: 100mM KH2PO4, pH adjusted to 6.0.

-

Wash Solution 1: 0.1M HCl in deionized water.

-

Wash Solution 2: 100% Methanol.

-

Elution Solution: 5% Ammonium Hydroxide in Methanol. Prepare fresh.

-

Reconstitution Solution: 50:50 Methanol:Water with 0.1% Formic Acid (or match initial LC mobile phase).

-

-

Sample Pre-treatment:

-

To 1 mL of plasma or serum in a centrifuge tube, add the appropriate volume of the d4-cyclizine internal standard working solution.

-

Vortex briefly.

-

For plasma samples, protein precipitation can be performed by adding 2 mL of acetonitrile, vortexing, and centrifuging. The supernatant is then diluted.[19] Alternatively, for a more direct SPE approach, dilute the sample 1:1 with the equilibration buffer (100mM KH2PO4, pH 6).[5]

-

-

Solid Phase Extraction:

-

Conditioning: Pass 2 mL of methanol through the SPE cartridge.

-

Equilibration: Pass 2 mL of deionized water or equilibration buffer through the cartridge. Do not let the sorbent bed go dry.

-

Loading: Load the pre-treated sample onto the cartridge at a slow and steady flow rate (approx. 1 mL/min).

-

Washing Step 1: Pass 2 mL of 0.1M HCl through the cartridge.

-

Causality: This acidic wash helps to remove neutral and acidic interferences while ensuring the basic analyte remains protonated and retained.

-

-

Washing Step 2: Pass 2 mL of methanol through the cartridge.

-

Causality: This step removes non-polar interferences that may be retained on the polymeric backbone of the sorbent. The strong ionic interaction keeps the analyte bound during this organic wash.[5]

-

-

Elution: Pass 2 mL of 5% Ammonium Hydroxide in Methanol through the cartridge.

-

-

Post-Extraction:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the reconstitution solution.

-

Vortex to ensure complete dissolution.

-

The sample is now ready for injection into the LC-MS/MS system.

-

Trustworthiness and Self-Validation

The integrity of this protocol is underpinned by several key factors:

-

Use of a Deuterated Internal Standard: As previously detailed, d4-cyclizine acts as a perfect mimic for the analyte, correcting for procedural losses and matrix effects.[7][9] This is a fundamental requirement for robust bioanalytical methods according to regulatory guidelines.[15]

-

Orthogonal Retention and Elution Mechanisms: The protocol employs a dual retention mechanism (ionic and hydrophobic) and a targeted elution strategy.[4][23] This orthogonality ensures high selectivity, as interferences not removed by one type of wash step are likely to be eliminated by the next.

-

Method Validation Parameters: For routine application, this protocol should be validated according to established bioanalytical method validation guidelines. Key parameters to assess include:

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.[8]

-

Recovery: The extraction efficiency of both the analyte and the internal standard should be consistent and reproducible.[8]

-

Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. The internal standard-normalized matrix factor should be consistent across different sources of the biological matrix.[8]

-

Linearity and Sensitivity (LLOQ): A calibration curve should be established with a correlation coefficient (r²) of ≥ 0.99, and the lower limit of quantitation (LLOQ) should meet the requirements of the intended study.[1][24]

-

Conclusion

This application note provides a comprehensive and scientifically grounded SPE protocol for the quantification of cyclizine in biological matrices. By employing a mixed-mode cation exchange sorbent and a deuterated internal standard, this method offers the high selectivity, recovery, and robustness required for demanding bioanalytical applications in drug development and clinical research. The detailed explanation of the causality behind each step empowers researchers to not only implement but also troubleshoot and adapt the protocol as needed, ensuring the generation of high-quality, reliable data.

References

- Benchchem. (n.d.). Introduction to deuterated internal standards in mass spectrometry.

- Supelco. (n.d.). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids.

- (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- AptoChem. (n.d.). Deuterated internal standards and bioanalysis.

- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.

- Benchchem. (n.d.). Deuterated Internal Standards: The Gold Standard in Mass Spectrometry.

- Biotage. (n.d.). General Approach to the Extraction of Basic Drugs from Biological Fluids Using ISOLUTE® HCX Mixed-Mode SPE Columns.

- PubMed. (2007, September 3). The use of mixed-mode ion-exchange solid phase extraction to characterize pharmaceutical drug degradation.

- Phenomenex. (n.d.). What is Solid-Phase Extraction?.

- ResearchGate. (2025, August 10). An LC-MS-MS method for the determination of cyclizine in human serum.

- ResearchGate. (n.d.). Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) | Request PDF.

- University of Otago - OUR Archive. (2011, March 15). Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS).

- Phenomenex. (n.d.). SPE TN-008 - Efficient extraction of basic drugs from biological matrices using a polymeric cationic mixed-mode sorbent - strata™ XC.

- PubMed. (2005, September 25). An LC-MS-MS method for the determination of cyclizine in human serum.

- PubMed. (2002, October 25). Use of a novel cation-exchange restricted-access material for automated sample clean-up prior to the determination of basic drugs in plasma by liquid chromatography.

- Veeprho. (2024, November 5). Solid-Phase Extraction (SPE).

- J&K Scientific LLC. (2025, December 16). Solid Phase Extraction (SPE) Columns in Pharmaceutical Analysis.

- Deranged Physiology. (n.d.). Cyclizine.

- CORE. (n.d.). HPLC ANALYSIS AND PHARMACOKINETICS OF CYCLIZINE.

- Supelco. (n.d.). Guide to Solid Phase Extraction.

- National Institutes of Health. (n.d.). Cyclizine. PubChem.

- Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction.

- PharmaCompass.com. (n.d.). Cyclizine | Drug Information, Uses, Side Effects, Chemistry.

- Restek Corporation. (2021, October 15). Sample Preparation Product Guide: Find Effective Solutions Fast.

- National Academic Digital Library of Ethiopia. (n.d.). Forensic and Clinical Applications of Solid Phase Extraction.

- PMC. (n.d.). Extractive spectrophotometric assay of cyclizine in a pharmaceutical formulation and biological fluids.

- Hawach. (2023, November 21). Selection of Solid Phase Extraction Cartridges.

- Blogs - News. (2025, August 5). How To Choose The Right SPE Sorbent For Your Application?.

- Interchim. (n.d.). Sample Prep -Solid Phase Extraction.

- LGC Standards. (n.d.). Cyclizine-d4 Hydrochloride.

- ResearchGate. (n.d.). (PDF) Extractive spectrophotometric assay of cyclizine in a pharmaceutical formulation and biological fluids.

- Pharmaffiliates. (n.d.). CAS No : 1246814-82-3| Chemical Name : Cyclizine-d4 Hydrochloride.

- Phenomenex. (n.d.). SAMPLE PREPARATION.

- Wikipedia. (n.d.). Cyclizine.

- (2022, March 3). Spectrofluorimetric Approach for Quantification of Cyclizine in the Presence of its Toxic Impurities in Human Plasma.

- ECHEMI. (n.d.). Should internal standards be added before or after SPE?.

- Benchchem. (n.d.). Bempedoic Acid-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action and Application.

Sources

- 1. researchgate.net [researchgate.net]

- 2. An LC-MS-MS method for the determination of cyclizine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclizine - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 6. biotage.com [biotage.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 11. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 12. Cyclizine | C18H22N2 | CID 6726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. echemi.com [echemi.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 17. Cyclizine-d4 Hydrochloride | LGC Standards [lgcstandards.com]

- 18. pharmaffiliates.com [pharmaffiliates.com]

- 19. d-nb.info [d-nb.info]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. veeprho.com [veeprho.com]

- 24. Research Portal [ourarchive.otago.ac.nz]

Application Note: High-Sensitivity Quantitation of Cyclizine in Human Plasma via LC-MS/MS Using Cyclizine-d4 HCl

Executive Summary & Clinical Context

Cyclizine is a first-generation antihistamine with anticholinergic properties, widely used to treat nausea, vomiting, and dizziness associated with motion sickness. In drug development and bioequivalence studies, precise quantification of Cyclizine in human plasma is critical due to its variable pharmacokinetics (PK) and metabolism.

This application note details a robust, validated method for quantifying Cyclizine using Cyclizine-d4 HCl as a stable isotope-labeled internal standard (SIL-IS). By utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combined with Liquid-Liquid Extraction (LLE), this protocol minimizes matrix effects and ensures high reproducibility compliant with FDA and EMA bioanalytical guidelines.

Chemical & Physical Properties

Understanding the physicochemical nature of the analyte is the first step in designing a successful extraction strategy.

| Property | Cyclizine (Analyte) | Cyclizine-d4 (Internal Standard) |

| IUPAC Name | 1-benzhydryl-4-methylpiperazine | 1-(benzhydryl-d4)-4-methylpiperazine |

| Molecular Formula | C18H22N2 | C18H18D4N2 |

| Molecular Weight | 266.38 g/mol | 270.41 g/mol |

| pKa | ~8.0 (Piperazine nitrogen) | ~8.0 |

| LogP | ~3.2 (Lipophilic) | ~3.2 |

| Solubility | Soluble in acidic water, ethanol | Soluble in acidic water, ethanol |

Expert Insight: Cyclizine is a basic drug (pKa ~8). To extract it efficiently from plasma using organic solvents (LLE), the plasma pH must be adjusted to >10.0 to suppress ionization, rendering the molecule neutral and lipophilic.

Method Development Strategy

The choice of Cyclizine-d4 HCl is not arbitrary. In ESI (Electrospray Ionization), co-eluting matrix components (like phospholipids) can suppress or enhance ionization. A deuterated IS co-elutes with the analyte, experiencing the exact same ionization environment, thereby mathematically correcting for these variations.

Workflow Logic Visualization

The following diagram illustrates the critical path for sample processing and data acquisition.

Figure 1: Analytical workflow for Cyclizine quantitation ensuring matrix effect compensation.

Experimental Protocols

Reagents and Materials

-

Analyte: Cyclizine HCl Reference Standard.

-

Internal Standard: Cyclizine-d4 HCl.

-

Matrix: Drug-free Human Plasma (K2EDTA or Lithium Heparin).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Methyl tert-butyl ether (MTBE), Ammonium Formate, Formic Acid.

Preparation of Stock and Working Solutions

Critical Step: Correct for the salt form when weighing.

-

Calculation:

-

Stock Solutions (1.0 mg/mL): Dissolve Cyclizine HCl and Cyclizine-d4 HCl separately in Methanol. Store at -20°C.

-

Working Solutions:

-

Dilute Cyclizine stock with 50:50 MeOH:Water to generate a standard curve range (e.g., 1.0 ng/mL to 500 ng/mL).

-

Prepare a fixed IS working solution (e.g., 50 ng/mL) in 50:50 MeOH:Water.

-

Sample Preparation (Liquid-Liquid Extraction)

LLE is chosen over Protein Precipitation (PPT) to remove plasma phospholipids, which reduces source contamination and maintenance frequency.

-

Aliquot: Transfer 200 µL of human plasma into a clean glass tube or 96-well deep plate.

-

IS Addition: Add 20 µL of Cyclizine-d4 Working Solution. Vortex gently.

-

Alkalization: Add 50 µL of 5% Ammonium Hydroxide (NH4OH) or 0.1 M NaOH.

-

Why? This shifts the pH to ~11, ensuring Cyclizine is in its free-base form.

-

-

Extraction: Add 1.5 mL of MTBE (Methyl tert-butyl ether).

-

Agitation: Vortex/shake for 10 minutes at high speed.

-

Separation: Centrifuge at 4,000 rpm for 5 minutes at 4°C to separate layers.

-

Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic (top) layer into a clean tube. Alternatively, simply pipette the top layer carefully.

-

Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 150 µL of Mobile Phase (Initial conditions). Vortex and transfer to autosampler vials.

LC-MS/MS Conditions

Chromatography (LC):

-

Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 - 0.5 min: 10% B

-

0.5 - 3.0 min: Ramp to 90% B

-

3.0 - 4.0 min: Hold 90% B (Wash)

-

4.0 - 4.1 min: Return to 10% B

-

4.1 - 6.0 min: Re-equilibrate.

-

Mass Spectrometry (MS):

-

Ionization: ESI Positive Mode (+).

-

Scan Mode: Multiple Reaction Monitoring (MRM).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |

| Cyclizine | 267.2 | 167.1 | 30 | 25 | Quantifier |

| Cyclizine | 267.2 | 72.1 | 30 | 35 | Qualifier |

| Cyclizine-d4 | 271.2 | 171.1 | 30 | 25 | Internal Standard |

Note: The transition 267.2

Validation & Quality Control

To ensure the method meets regulatory standards (FDA/EMA), the following parameters must be assessed.

Linearity and Calibration

Construct a calibration curve using the ratio of Analyte Area / IS Area.

-

Regression: Linear (

) or Quadratic, typically with -

Acceptance:

.

Matrix Effect Assessment

This is the most critical validation step when using LC-MS.

-

Calculation: Compare the peak area of Cyclizine spiked into extracted blank plasma (post-extraction spike) vs. Cyclizine in pure solvent.

-

Role of IS: The Matrix Factor (MF) for Cyclizine and Cyclizine-d4 should be similar. The IS-Normalized Matrix Factor should be close to 1.0.

Troubleshooting Logic: Signal Suppression

If you observe low sensitivity or variable IS response, follow this logic path:

Figure 2: Decision tree for troubleshooting recovery and matrix effect issues.

References

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2909, Cyclizine. Retrieved from [Link]

- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.

Optimizing Mobile Phase for Cyclizine-d4 Hydrochloride Analysis

Abstract & Core Directive

This guide details the optimization of mobile phases for the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Cyclizine-d4 Hydrochloride . As a deuterated internal standard (IS) for Cyclizine—a piperazine-derivative antihistamine—Cyclizine-d4 is critical for compensating matrix effects and recovery variations in bioanalytical assays.[1][2]

The core challenge in analyzing Cyclizine (and its d4 analog) lies in its basic physicochemical nature (pKa ~8.1) . On traditional silica-based columns, this basicity leads to severe peak tailing due to secondary silanol interactions.[1][2] This protocol prioritizes a Low pH / High Ionic Strength strategy using volatile buffers to suppress these interactions while maintaining MS compatibility.[1][2]

Physicochemical Context: The "Basicity Challenge"

To optimize the mobile phase, one must understand the analyte's behavior in solution.

-

Analyte: Cyclizine-d4 Hydrochloride (1-benzhydryl-4-methylpiperazine-d4).[1][2]

-

Key pKa Values: ~2.2 (weak) and ~8.1 (piperazine nitrogen).[1][2]

-

Implication: At neutral pH (7.0), the molecule is partially ionized and interacts strongly with residual silanols (

) on the column stationary phase, causing peak tailing.[1] -

The Solution:

-

pH Control: Lowering pH below 3.5 ensures the silanols are protonated (neutral,

) and the analyte is fully protonated ( -

Ionic Strength: Adding ammonium ions (

) competes with the protonated analyte for any remaining active silanol sites, sharpening the peak.

-

Mobile Phase Optimization Strategy

The following strategy balances chromatographic resolution with Mass Spectrometry sensitivity (Electrospray Ionization - ESI+).

A. Buffer Selection (Aqueous Phase)

Recommended: 10 mM Ammonium Formate with 0.1% Formic Acid (pH ~3.0). [1][2]

-

Why Formate? It is volatile (MS compatible) and provides excellent buffering capacity around pH 3.0–4.0.[1][2]

-

Why Ammonium? The ammonium ion acts as a "silanol blocker," masking active sites on the column that would otherwise bind Cyclizine-d4.[1]

-

Alternative: Ammonium Acetate (pH 4.[1][2]5) can be used if slightly higher retention is required, but Formate generally yields sharper peaks for this class of compounds.

B. Organic Modifier (Organic Phase)

Recommended: Acetonitrile (ACN). [1][2]

-

Viscosity: ACN has lower viscosity than Methanol (MeOH), allowing for lower backpressure and higher flow rates.[1]

-

Desolvation: ACN typically offers better desolvation efficiency in ESI+, enhancing sensitivity for the

ion of Cyclizine-d4 (m/z ~271.2).[1] -

Selectivity: While MeOH is a protic solvent and can offer different selectivity, ACN usually provides sharper peak shapes for basic amines.[1]

C. Isotope Effects

Cyclizine-d4 may elute slightly earlier (fraction of a second) than native Cyclizine due to the deuterium isotope effect (slightly lower lipophilicity).[1] The mobile phase must be robust enough to ensure they remain within the same ionization window to effectively correct for matrix suppression.

Experimental Protocol: Step-by-Step

Phase 1: Reagent Preparation

Safety: Handle all chemicals in a fume hood. Cyclizine is a potent antihistamine.[1][2][3]

-

Stock Buffer (1 M Ammonium Formate):

-

Mobile Phase A ( Aqueous):

-

Mobile Phase B (Organic):

Phase 2: LC-MS/MS Conditions[1][2]

-

Column: C18 End-capped or Polar-Embedded (e.g., Waters XBridge BEH C18 or Phenomenex Kinetex XB-C18).[1][2]

-

Temperature: 40°C (Reduces viscosity and improves mass transfer).[1][2]

-

Injection Volume: 1–5 µL.

Phase 3: Gradient Program

A steep gradient is recommended to elute the hydrophobic benzhydryl group while minimizing run time.

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.00 | 90 | 10 | Initial equilibration |

| 0.50 | 90 | 10 | Load sample |

| 3.00 | 10 | 90 | Elution of Cyclizine-d4 |

| 4.00 | 10 | 90 | Wash column |

| 4.10 | 90 | 10 | Return to initial |

| 6.00 | 90 | 10 | Re-equilibration |

Visualization: Method Development Workflow

The following diagram illustrates the logical flow for optimizing the method if initial results are unsatisfactory (e.g., peak tailing or low sensitivity).

Figure 1: Decision tree for troubleshooting peak shape and sensitivity issues during Cyclizine-d4 method development.

Troubleshooting & Self-Validation

To ensure the protocol is self-validating, perform the following system suitability tests (SST) before every batch:

-

Peak Symmetry Check:

-

Calculate the Tailing Factor (

) for Cyclizine-d4.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Acceptance Criteria:

.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Failure Mode: If

, fresh mobile phase A is required, or the column has accumulated matrix contaminants (perform a high-organic wash).[1]

-

-

Retention Time Stability:

-

Carryover Assessment:

References

-

Moffat, A. C., Osselton, M. D., & Widdop, B. (Eds.).[1][2] (2011).[1][2][4] Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.[1][2] (Provides pKa and solubility data for Cyclizine).

-

Mohammadi, A., Kanfer, I., Sewram, V., & Walker, R. B. (2005).[1][5] An LC–MS–MS method for the determination of cyclizine in human serum.[4][5][6][7] Journal of Chromatography B, 824(1-2), 148-152.[1][2][6] Link

-

Jensen, B. P., Vella-Brincat, J. W., & Begg, E. J. (2011).[1][4] Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS).[4][7] Journal of Chromatography B, 879(9-10), 605-609.[1][2][4] Link

-

Dolan, J. W. (2002).[1][2] "The Role of Buffers in LC Separations." LCGC North America.[1][2] (Authoritative grounding on buffer selection for basic drugs).

Sources

- 1. Cyclizine - Wikipedia [en.wikipedia.org]

- 2. Cyclizine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. bapen.org.uk [bapen.org.uk]

- 4. Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. An LC-MS-MS method for the determination of cyclizine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: High-Throughput LC-MS/MS Quantitation of Antihistamines in Plasma Using Cyclizine-d4

Introduction & Scope

First-generation antihistamines (piperazine derivatives) are widely used for motion sickness and nausea but pose significant challenges in clinical and forensic toxicology due to their sedative properties and potential for abuse. In high-throughput screening (HTS) environments, the bottleneck is often not the chromatography, but the robustness of the assay against varying biological matrices.

This protocol details the validation and application of Cyclizine-d4 as a stable isotopically labeled internal standard (SIL-IS) for the rapid quantitation of antihistamines (specifically Cyclizine and structurally related piperazines) in human plasma.

Why Cyclizine-d4?

While structural analogs like Cinnarizine have historically been used as internal standards, they fail to perfectly track the ionization efficiency of the target analyte during electrospray ionization (ESI). Cyclizine-d4, differing only by four deuterium atoms, co-elutes with the analyte, experiencing the exact same matrix suppression or enhancement at the moment of ionization. This provides a self-correcting mechanism essential for the speed required in HTS.

Chemical & Technical Profile

| Compound | Molecular Formula | Monoisotopic Mass | CAS Number | Role |

| Cyclizine | C | 266.18 g/mol | 82-92-8 | Target Analyte |

| Cyclizine-d4 | C | 270.21 g/mol | 1189873-19-3* | Internal Standard |

*CAS may vary based on the specific position of deuteration (e.g., piperazine ring vs. N-methyl).

Experimental Workflow

The following diagram outlines the high-throughput logic, prioritizing speed (Protein Precipitation) over cleanliness (Solid Phase Extraction), relying on the SIL-IS to correct for the "dirtier" extract.

Figure 1: High-throughput sample preparation workflow utilizing Protein Precipitation (PPT) for rapid turnover.

Method Development & Conditions

Liquid Chromatography (LC)

A short C18 column is selected to balance retention of the polar basic amine with rapid elution of hydrophobic matrix components.

-

System: UHPLC (e.g., Agilent 1290 or Waters Acquity)

-

Column: Kinetex C18 (50 x 2.1 mm, 1.7 µm) or equivalent.

-

Column Temp: 40°C

-

Flow Rate: 0.5 mL/min

-

Mobile Phase A: 0.1% Formic Acid in Water (Protonation source)

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 5% | Loading |

| 0.50 | 5% | Desalting |

| 2.50 | 95% | Elution |

| 3.00 | 95% | Wash |

| 3.10 | 5% | Re-equilibration |

| 4.00 | 5% | End |

Mass Spectrometry (MS/MS)

Operate in Positive Electrospray Ionization (ESI+) mode. The piperazine nitrogen is easily protonated

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Dwell (ms) |

|---|---|---|---|---|---|

| Cyclizine | 267.2 | 167.1 | 30 | 25 | 20 |

| Cyclizine-d4 | 271.2 | 167.1* | 30 | 25 | 20 |[1][2]

*Note on Fragmentation: The primary fragment (m/z 167) is often the benzhydryl cation. If your d4 label is on the piperazine ring, it is lost during fragmentation, resulting in the same product ion (167) for both analyte and IS. This is acceptable provided the precursors are resolved by the quadrupole.

Detailed Sample Preparation Protocol

This protocol is designed for a 96-well plate format to enable the processing of 300+ samples per day.

Reagents

-

Stock Solution: Cyclizine-d4 (1 mg/mL in Methanol).

-

Working IS Solution: Dilute Stock to 100 ng/mL in Acetonitrile.

-

Precipitation Agent: Ice-cold Acetonitrile.

Step-by-Step Procedure

-

Aliquot: Transfer 50 µL of patient plasma into the 96-well collection plate.